Btk-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Btk-IN-9 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibiting Bruton’s tyrosine kinase has therapeutic potential in treating B-cell malignancies and autoimmune diseases .
准备方法
The synthesis of Btk-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Btk-IN-9 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Btk-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.
Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies, autoimmune diseases, and other conditions involving abnormal Bruton’s tyrosine kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton’s tyrosine kinase .
作用机制
Btk-IN-9 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for the proliferation and survival of B cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway .
相似化合物的比较
Btk-IN-9 is compared with other similar compounds, such as:
Ibrutinib: The first covalent inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell cancers.
Zanubrutinib: Another covalent inhibitor with improved selectivity and safety profile.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
The uniqueness of this compound lies in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C25H19N7O4 |
---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28) |
InChI 键 |
VLPWPOWMTKZZQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。